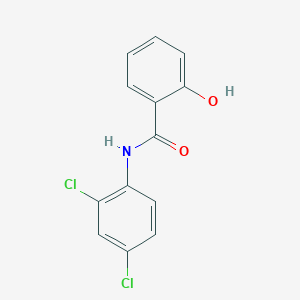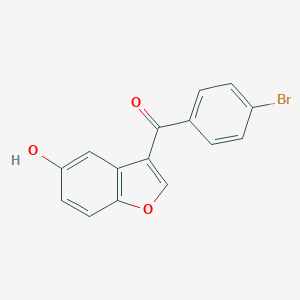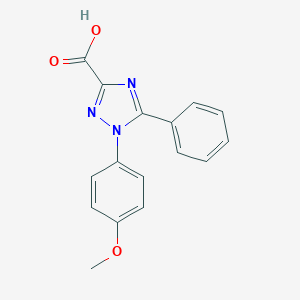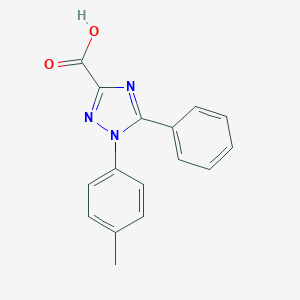
N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Overview
Description
N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a chemical compound. It has a molecular formula of C8H7Cl2NO2 and a molecular weight of 204.053 . It is a derivative of 2,4-dichlorophenol, which is a chlorinated derivative of phenol .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multiple steps. For instance, one study synthesized a related compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, in two steps. The first step involved the reaction of 6-methyluracil with 2-chloromethyltiiran to obtain an intermediate compound. The intermediate then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, as well as LC/MS, have been used to establish the structure of similar compounds . The 3D structure of the compound can be viewed using computational tools .Scientific Research Applications
Synthesis and Characterization
N-(2,4-dichlorophenyl)-2-hydroxybenzamide and its derivatives are significant in the synthesis and characterization of various compounds. One study focused on the synthesis of new symmetrical disazo direct dyes using N-(2-chlorophenyl)-2-hydroxybenzamide and other similar components. These dyes were analyzed using techniques like thin layer chromatography, electronic spectra, and HPLC. Their structures were elucidated by FT/IR and 13C-NMR spectroscopy, and their coloring power was evaluated using the CIELAB color space (Grad, Simu, Muntean, & Ilia, 2013).
Bactericidal Activity
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, including compounds related to this compound, demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds' bactericidal kinetics and minimum bactericidal concentration were studied, revealing their potential as prospective bactericidal agents (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Structural Studies
Structural analysis of N-(2,4-dichlorophenyl)benzamide revealed anti conformations of the N—H and C=O bonds, similar to other benzanilides. The structure was determined using crystallographic methods, providing insights into the molecule's conformation and hydrogen bonding patterns (Gowda, Tokarčı́k, Kožíšek, Sowmya, & Fuess, 2008).
Antiproliferative and Cytotoxic Activity
Some derivatives of 2-hydroxy-N-(arylalkyl)benzamides, including compounds similar to this compound, exhibited antiproliferative and cytotoxic activity in various cancer cell lines. One compound, in particular, showed dose-dependent induction of apoptosis in the melanoma cell line G361 (Imramovský, Jorda, Pauk, Řezníčková, Dušek, Hanusek, & Kryštof, 2013).
Novel Antimicrobial Agents
Research aimed at designing novel chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, related to this compound, showed efficient antibacterial compounds against Gram-positive bacteria. The study highlighted the role of complexation in enhancing the efficiency of these compounds (Ienascu, Cata, Stefanut, Popescu, Rusu, Sfirloaga, Ursu, Mosoarca, Dabici, Danciu, Muntean, & Pop, 2022).
Mechanism of Action
Target of Action
N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a synthetic compound with potential antitrypanosomiasis activity . The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets through a mechanism of action that involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, which is required in fungal cell wall synthesis . The compound’s interaction with its targets leads to changes in the normal functioning of these proteins, thereby affecting the survival and proliferation of the pathogen .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of ergosterol, a critical component of the fungal cell wall . The inhibition of cytochrome P450 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell wall, leading to downstream effects such as impaired cell growth and proliferation .
Pharmacokinetics
Predictive pharmacokinetics suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell wall synthesis . This disruption leads to impaired cell growth and proliferation, thereby exerting an antifungal effect .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the removal rate of similar compounds . .
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUKRQFBTHGSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877374 | |
| Record name | 2',4'-DICL SALICYLANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37183-28-1 | |
| Record name | 2',4'-DICL SALICYLANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Chlorophenyl)-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B427510.png)
![ethyl 2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B427511.png)

![Methyl 2-[(1,5-diphenyl-1,2,4-triazole-3-carbonyl)amino]benzoate](/img/structure/B427514.png)

![7-(4-Bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427519.png)
![7-(4-Chlorophenyl)-3-[(4-methoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B427520.png)
![methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B427521.png)

![2-Methyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427528.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427532.png)
![2-Phenyl-5-methyl-7-aminothieno[3,4-d]pyridazine-1(2H)-one](/img/structure/B427533.png)
![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B427534.png)